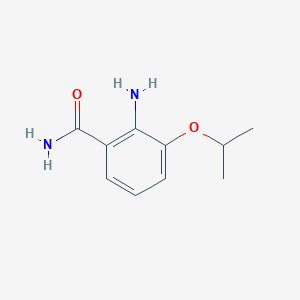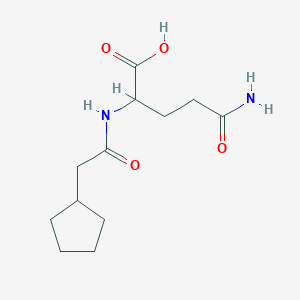
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentylacetamido group: This step involves the reaction of cyclopentylamine with acetic anhydride to form cyclopentylacetamide.
Introduction of the carbamoyl group: The cyclopentylacetamide is then reacted with a suitable carbamoylating agent, such as phosgene or urea, to introduce the carbamoyl group.
Formation of the butanoic acid backbone: The final step involves the reaction of the intermediate product with a butanoic acid derivative, such as butanoyl chloride, under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-2-(1-cyclopentylacetamido)butanoic acid: Similar structure but with a different substitution pattern on the cyclopentyl group.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid: Contains a dichlorophenyl group instead of the cyclopentylacetamido group.
Uniqueness
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-2-[(2-cyclopentylacetyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N2O4/c13-10(15)6-5-9(12(17)18)14-11(16)7-8-3-1-2-4-8/h8-9H,1-7H2,(H2,13,15)(H,14,16)(H,17,18) |
InChI Key |
OHXIGUWIUPDAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
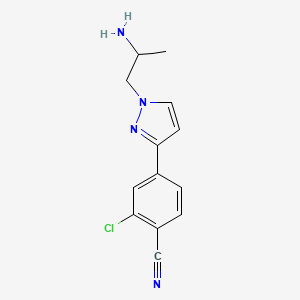
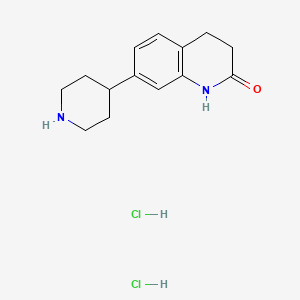
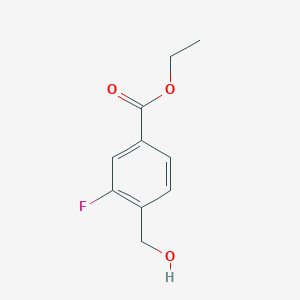
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
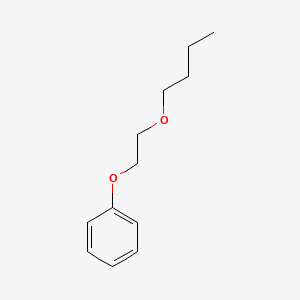


![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
